Thrombospondin (TSP-1)-derived CD36 binding motif

Osteoclast biology Bone resorption CD36 signaling

The Thrombospondin (TSP-1)-derived CD36 binding motif is a cyclic hexapeptide with the amino acid sequence CSVTCG (Cys-Ser-Val-Thr-Cys-Gly), cyclized via a disulfide bridge between Cys1 and Cys5. This sequence, originally identified within the type 1 properdin-like repeats (TSRs) of thrombospondin-1, constitutes the minimal essential recognition element responsible for high-affinity, specific interaction between TSP-1 and the CD36 receptor (also known as glycoprotein IV or FAT).

Molecular Formula C20H34N6O9S2
Molecular Weight 566.7 g/mol
Cat. No. B12374626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThrombospondin (TSP-1)-derived CD36 binding motif
Molecular FormulaC20H34N6O9S2
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CO)N)C(=O)NCC(=O)O)C(C)O
InChIInChI=1S/C20H34N6O9S2/c1-8(2)14-19(34)26-15(9(3)28)20(35)24-12(17(32)22-4-13(29)30)7-37-36-6-10(21)16(31)23-11(5-27)18(33)25-14/h8-12,14-15,27-28H,4-7,21H2,1-3H3,(H,22,32)(H,23,31)(H,24,35)(H,25,33)(H,26,34)(H,29,30)/t9-,10+,11+,12+,14+,15+/m1/s1
InChIKeyBKKZTICNTWDYCN-YLHZTVIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thrombospondin (TSP-1)-Derived CD36 Binding Motif: Baseline Molecular Characteristics and Procurement Specifications


The Thrombospondin (TSP-1)-derived CD36 binding motif is a cyclic hexapeptide with the amino acid sequence CSVTCG (Cys-Ser-Val-Thr-Cys-Gly), cyclized via a disulfide bridge between Cys1 and Cys5 [1]. This sequence, originally identified within the type 1 properdin-like repeats (TSRs) of thrombospondin-1, constitutes the minimal essential recognition element responsible for high-affinity, specific interaction between TSP-1 and the CD36 receptor (also known as glycoprotein IV or FAT) [2]. Transfection studies with CD36 cDNA in Jurkat cells definitively established that CD36 transfectants acquire the capacity to bind radiolabeled tyrosinated CSVTCG peptide, whereas control transfectants exhibit no binding [3]. The cyclized conformation is structurally critical for biological activity, and the peptide is commercially available as a lyophilized powder with typical purity ≥95% by HPLC, molecular weight of 566.65–566.7 Da, and CAS number 138849-26-0 [1] [4].

Why Generic TSP-1 Fragments or CD36 Ligands Cannot Substitute for the CSVTCG Motif


Generic substitution of the CSVTCG motif with other TSP-1-derived cell-binding sequences or alternative CD36-interacting peptides is not functionally equivalent due to domain-specific receptor selectivity and differential biological outcomes. Thrombospondin-1 is a large (450 kDa) matricellular protein containing multiple discrete cell-binding domains, including RGD sequences that engage integrins, an N-terminal heparin-binding domain, and procollagen-like regions, each mediating distinct cellular responses [1]. Only the CSVTCG sequence within the TSR domains confers CD36-dependent activities; peptides representing other TSP-1 domains such as RGDS (integrin-binding), RFYVVMWK, and RFYVVM exhibit no activity in CD36-mediated functional assays, demonstrating that CSVTCG is uniquely required for this specific receptor engagement [2]. Furthermore, even among thrombospondin family members, only TSP-1 and TSP-2 possess antiangiogenic TSR domains, and the precise electrostatic determinants mapped to positively charged residues within TSR2 reveal that not all TSRs are functionally equivalent for CD36 CLESH domain interaction [3]. Consequently, substitution with non-CSVTCG sequences from TSP-1 or with peptides derived from other TSRs will fail to recapitulate the CD36-specific binding and downstream signaling events that define the CSVTCG motif's utility in angiogenesis modulation, platelet function studies, and tumor metastasis models.

Quantitative Evidence Differentiating the CSVTCG Motif from Alternative TSP-1 Peptides and CD36 Ligands


CSVTCG Is the Sole TSP-1-Derived Peptide Capable of Stimulating Osteoclast Resorption via CD36

In a comparative in vitro resorption assay using avian osteoclasts, the CSVTCG peptide stimulated bone resorption in a manner comparable to intact TSP-1. In contrast, three other TSP-1-derived peptides representing distinct cell-binding domains—RGDS (integrin-binding domain), RFYVVMWK, and RFYVVM—showed no detectable effect on resorption, remaining equivalent to untreated controls [1]. This study directly compared the CSVTCG motif against multiple alternative TSP-1 sequences in the same experimental system.

Osteoclast biology Bone resorption CD36 signaling

CD36 Transfectants Exhibit Selective Radioligand Binding to CSVTCG While Control Transfectants Show No Binding

In a gain-of-function transfection system using Jurkat cells, CD36 cDNA-transfected cells acquired the ability to bind radiolabeled tyrosinated CSVTCG peptide (YCSVTCG), whereas control transfectants (transfected with empty vector) exhibited no detectable binding above background [1]. This cell-based binding assay directly demonstrates that CSVTCG recognition is strictly dependent on CD36 expression, establishing that the peptide does not bind promiscuously to other cell surface receptors.

Receptor-ligand binding CD36 specificity Transfection assay

CSVTCG Peptide Recapitulates Full-Length TSP-1 cAMP/PKA Signaling Inhibition Whereas Control Peptides Do Not

In human platelet studies, a synthetic peptide possessing the CD36 binding sequence of TSP-1 (CSVTCG) reproduced the inhibitory effects of full-length TSP-1 on the cAMP/protein kinase A (PKA) signaling cascade. Specifically, the peptide prevented PGE1-stimulated cAMP accrual and phosphorylation of PKA substrates, recapitulating the mechanism observed with intact 450 kDa TSP-1 [1]. In contrast, the functional requirement for this specific CD36-binding sequence was confirmed by the observation that a CD36 blocking antibody prevented the effects of TSP-1, indicating that alternative TSP-1 domains (which would not be blocked by anti-CD36) cannot compensate for this signaling function [1].

Platelet signaling cAMP/PKA pathway Thrombosis research

DI-TSP (CSVTCG-Derived Heptapeptide) Inhibits Murine Melanoma Metastasis Growth Dose-Dependently In Vivo

A D-isoleucyl enantiomer of a TSP-1 heptapeptide derived from the CSVTCG motif (designated DI-TSP, a ~1 kDa capped peptide) delivered systemically dose-dependently inhibited the growth of murine B16-F10 melanoma metastases in syngeneic mice [1]. This antiangiogenic activity, with a specific activity in vitro approaching that of the 450 kDa full-length TSP-1 molecule, demonstrates that the minimal CSVTCG-based pharmacophore retains potent in vivo efficacy [1]. In contrast, this peptide had no direct effect on cancer cell proliferation in vitro, confirming its anti-tumor effect is mediated through CD36-expressing endothelial cells rather than through direct cytotoxicity [1].

Tumor angiogenesis Metastasis inhibition Peptide therapeutics

Anti-CSVTCG Antibody Reduces Lung Metastasis Colony Formation While Control Antibodies Show No Effect

In a murine model of experimental lung metastasis using B16-F10 melanoma cells, an anti-peptide antibody raised against the CSVTCG sequence significantly reduced the number of metastatic colonies formed in the lungs [1]. In contrast, control antibodies (anti-CSTSCG) had no effect on metastasis formation in the same model system [1]. This demonstrates that targeting the CSVTCG recognition motif specifically interferes with the metastatic cascade, whereas antibodies directed against alternative sequences are ineffective.

Metastasis inhibition In vivo efficacy Antibody blockade

CSVTCG Peptide Competitively Inhibits Platelet Aggregation While TSP-2 Lacks TGF-β Activation Capacity

The CSVTCG hexapeptide has been demonstrated to competitively inhibit thrombospondin expression on activated human platelets and result in diminished platelet aggregation, indicating that the peptide functions as a CD36 antagonist in this context [1]. When comparing thrombospondin family members, TSP-2 (which contains three TSRs similar to TSP-1) exhibits antiangiogenic activity that is similarly dependent on CD36 and the CSVTCG sequence; however, unlike TSP-1, TSP-2 lacks the capacity to activate TGF-β [2]. This indicates that the CSVTCG motif provides CD36-binding functionality independent of TGF-β activation, which is an important differentiator when selecting between TSP-1 and TSP-2 derived reagents for studies where TGF-β signaling represents a confounding variable.

Platelet aggregation CD36 antagonism TSP family comparison

Optimal Research Applications for the TSP-1-Derived CSVTCG CD36 Binding Motif Based on Quantitative Evidence


CD36 Receptor Binding and Specificity Validation Studies

The CSVTCG peptide is ideally suited for CD36 receptor binding studies requiring a defined, high-specificity ligand. As demonstrated by transfection studies, CD36 transfectants bind radiolabeled YCSVTCG while control transfectants show no binding [1], providing a robust positive control for CD36 functional expression. Researchers can employ this peptide for competitive binding assays to validate CD36-dependence of novel ligands, for generating CD36-expressing cell lines with a functional readout, and for surface plasmon resonance or ELISA-based CD36 binding studies where a minimal, characterized ligand is required without confounding contributions from other TSP-1 domains.

Platelet Function and Thrombosis Signaling Pathway Analysis

For thrombosis and hemostasis research focusing on CD36-mediated platelet activation, the CSVTCG peptide provides a streamlined tool that recapitulates the cAMP/PKA signaling effects of full-length TSP-1 [1]. The peptide prevents PGE1-stimulated cAMP accrual and VASP phosphorylation in human platelets through a CD36-dependent mechanism involving Src kinase, p38, and JNK activation [1]. This application is particularly valuable for studies requiring dose-response characterization of CD36 signaling without the complexity of the 450 kDa TSP-1 molecule, and for experiments where TGF-β activation (a property of full-length TSP-1 but not TSP-2 or the CSVTCG peptide) would introduce unwanted variables [2].

In Vivo Tumor Angiogenesis and Metastasis Model Studies

CSVTCG-derived peptide mimetics such as DI-TSP have demonstrated dose-dependent inhibition of murine melanoma metastasis growth in syngeneic models [1], making this peptide scaffold suitable for preclinical oncology studies investigating CD36-mediated antiangiogenic strategies. The peptide's specific activity approaches that of full-length TSP-1 while offering dramatically improved synthetic accessibility and formulation properties [1]. Researchers can utilize the CSVTCG peptide as a starting scaffold for developing antiangiogenic peptide mimetics, as a positive control in CD36-dependent endothelial cell apoptosis assays, and for validating CD36 as a therapeutic target in tumor angiogenesis models.

Bone Resorption and Osteoclast Biology Investigations

For studies of osteoclast function and bone remodeling, the CSVTCG peptide uniquely stimulates bone resorption in vitro in a manner comparable to intact TSP-1, whereas alternative TSP-1 peptides (RGDS, RFYVVMWK, RFYVVM) are completely inactive [1]. This selectivity makes the CSVTCG motif an essential reagent for dissecting CD36-mediated regulation of osteoclast activity. The peptide can be employed in dentine slice resorption assays to stimulate pit formation, in co-culture systems with osteoblasts to study paracrine regulation of bone resorption, and as a tool to validate CD36 expression and function in primary osteoclast cultures and osteoclastoma-derived cells [1].

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